molecular formula C19H18IN3O3S2 B387889 N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE

N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE

Cat. No.: B387889
M. Wt: 527.4g/mol
InChI Key: BWKFLMGLXZHSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE is a complex organic compound that features a thiazole ring, an iodophenyl group, and a morpholinylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an appropriate iodophenyl boronic acid.

    Attachment of the Morpholinylsulfonylphenyl Group: This step involves the reaction of the thiazole intermediate with a sulfonyl chloride derivative of morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the sulfonyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine
  • N-(4-chlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine
  • N-(4-fluorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine

Uniqueness

N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE is unique due to the presence of the iodophenyl group, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in biological systems compared to its bromine, chlorine, or fluorine analogs.

Properties

Molecular Formula

C19H18IN3O3S2

Molecular Weight

527.4g/mol

IUPAC Name

N-(4-iodophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H18IN3O3S2/c20-15-3-5-16(6-4-15)21-19-22-18(13-27-19)14-1-7-17(8-2-14)28(24,25)23-9-11-26-12-10-23/h1-8,13H,9-12H2,(H,21,22)

InChI Key

BWKFLMGLXZHSOT-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)I

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)I

Origin of Product

United States

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